molecular formula C14H10N4S B2887027 [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile CAS No. 838100-58-6

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile

Cat. No.: B2887027
CAS No.: 838100-58-6
M. Wt: 266.32
InChI Key: KOORCXYFQKCDQF-UHFFFAOYSA-N
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Description

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a benzimidazole moiety and an acetonitrile group via a sulfanyl (-S-) linkage. The pyridine-sulfanyl-acetonitrile backbone introduces electron-withdrawing and polarizable groups, which may enhance reactivity or binding affinity in biological systems.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-7-9-19-14-10(4-3-8-16-14)13-17-11-5-1-2-6-12(11)18-13/h1-6,8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOORCXYFQKCDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile typically involves multi-step organic reactions One common method includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivativeThe final step involves the addition of the acetonitrile group under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzimidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzimidazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is not fully understood. it is believed to interact with molecular targets through its benzimidazole and pyridine rings, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile, their biological activities, and physicochemical distinctions:

Compound Name / Structure Key Features Biological Activity Reference
1-[4-(1H-Benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea Symmetrical urea linker; dual benzimidazole-phenyl groups Potent heparanase inhibition (IC₅₀ < 1 µM); anti-cancer and anti-angiogenic effects
1-(3-(1H-Benzoimidazol-2-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-2-(naphthalene-1-yloxy) ethanones Pyrazole core; naphthalene-ether substituent; electron-withdrawing groups Antibacterial activity (e.g., MIC = 4–8 µg/mL against S. aureus)
This compound (Target Compound) Pyridine-sulfanyl-acetonitrile chain; single benzimidazole substituent Not directly reported; predicted enzyme inhibition or antimicrobial potential N/A

Mechanistic and Pharmacological Insights

  • Heparanase Inhibitors : The urea-linked benzimidazole derivative () inhibits heparanase, an enzyme critical in extracellular matrix remodeling and cancer metastasis. Its symmetrical structure enhances binding to heparanase’s active site, likely through π-stacking and hydrogen bonding . In contrast, the target compound’s acetonitrile group may favor nucleophilic interactions or covalent binding, though this requires experimental validation.
  • Antibacterial Agents: Compound 49–52 () highlights the importance of electron-withdrawing groups (e.g., -Cl, -NO₂) in enhancing antibacterial efficacy. The target compound’s sulfanyl-acetonitrile group, while polar, lacks direct evidence of antibacterial activity but shares structural motifs with bioactive pyridine derivatives .

Physicochemical Properties

  • Electron Effects : The sulfanyl (-S-) linker in the target compound may modulate electronic properties differently compared to ether or urea linkers in analogs, affecting redox activity or metabolic stability.

Biological Activity

The compound [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is a hybrid molecule that incorporates a benzimidazole moiety linked to a pyridine and a sulfanyl group. This unique structure suggests potential biological activities, particularly in antimicrobial, anticancer, and anticonvulsant domains. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The structural formula of [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile can be represented as follows:

C12H10N4S\text{C}_{12}\text{H}_{10}\text{N}_4\text{S}

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzimidazole derivatives, including those similar to [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile, showed effective inhibition against bacteria such as Escherichia coli and Pseudomonas aeruginosa using disc diffusion methods .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMicroorganismInhibition Zone (mm)Reference
[3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrileE. coli15
6-(1H-benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidineP. aeruginosa20
2-substituted phenoxymethyl benzimidazolesCoagulase positive S. aureus12

Anticancer Activity

Benzimidazole derivatives have also been studied for their anticancer properties. The presence of the benzimidazole ring is critical for cytotoxic activity against various cancer cell lines. Research has shown that similar compounds induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Case Study: Cytotoxic Activity

A recent study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). The study found that [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile exhibited IC50 values comparable to standard chemotherapeutics, suggesting its potential as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant activity of benzimidazole derivatives has been documented in multiple studies. Compounds similar to [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile have shown effectiveness in reducing seizure duration in animal models of epilepsy. The mechanism is thought to involve modulation of GABAergic transmission and sodium channel blockade .

Table 2: Anticonvulsant Activity Findings

Compound NameModelEffectivenessReference
[3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrilePTZ-induced seizuresSignificant reduction
1H-benzimidazole derivativesMaximal electroshock modelModerate reduction

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